molecular formula C13H10N2O4 B13710527 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid

2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid

Cat. No.: B13710527
M. Wt: 258.23 g/mol
InChI Key: MNOGWHRPBRAOCV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry and drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts . Another approach involves the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as key reagents .

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance yield but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to convert nitro groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 2-Cyclopropyl-7-aminoquinoline-4-carboxylic Acid .

Scientific Research Applications

2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methylquinoline-4-carboxylic Acid
  • 7-Nitroquinoline-4-carboxylic Acid
  • 2-Cyclopropylquinoline-4-carboxylic Acid

Comparison: 2-Cyclopropyl-7-nitroquinoline-4-carboxylic Acid stands out due to its unique combination of a cyclopropyl group and a nitro group on the quinoline ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

2-cyclopropyl-7-nitroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H10N2O4/c16-13(17)10-6-11(7-1-2-7)14-12-5-8(15(18)19)3-4-9(10)12/h3-7H,1-2H2,(H,16,17)

InChI Key

MNOGWHRPBRAOCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=C2)C(=O)O

Origin of Product

United States

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